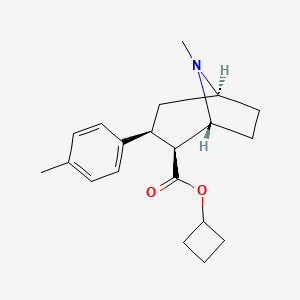
Y8Kcn7S6KE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Y8Kcn7S6KE RTI-150 , is a phenyltropane derivative. It acts as a potent dopamine reuptake inhibitor and stimulant drug. This compound is around five times more potent than cocaine but is more selective for the dopamine transporter relative to other monoamine transporters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RTI-150 involves the esterification of 8-azabicyclo[3.2.1]octane-2-carboxylic acid with cyclobutyl alcohol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of RTI-150 would likely involve large-scale esterification processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: RTI-150 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the ester group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
RTI-150 has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of dopamine reuptake inhibitors.
Biology: Investigated for its effects on dopamine transporters and its potential as a model compound for studying stimulant drugs.
Medicine: Explored for its potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmacological agents and as a reference standard in analytical chemistry
Mécanisme D'action
RTI-150 exerts its effects by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft. This action is mediated through its high affinity for the dopamine transporter. The compound’s rapid entry into the brain contributes to its potent stimulant effects and high abuse potential .
Comparaison Avec Des Composés Similaires
Cocaine: Both RTI-150 and cocaine are dopamine reuptake inhibitors, but RTI-150 is more selective and potent.
Methylphenidate: Another dopamine reuptake inhibitor, but with a different chemical structure and pharmacokinetic profile.
Amphetamine: A stimulant that increases dopamine release rather than inhibiting its reuptake .
Uniqueness: RTI-150’s unique combination of high potency, selectivity for the dopamine transporter, and rapid onset of action distinguishes it from other similar compounds. Its structure-activity relationship studies provide valuable insights into the development of new therapeutic agents .
Propriétés
Numéro CAS |
752958-88-6 |
|---|---|
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-13-6-8-14(9-7-13)17-12-15-10-11-18(21(15)2)19(17)20(22)23-16-4-3-5-16/h6-9,15-19H,3-5,10-12H2,1-2H3/t15-,17+,18+,19-/m0/s1 |
Clé InChI |
LBLVIDUIWXYVNG-AITUJVMLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC4CCC4)N3C |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC4CCC4)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


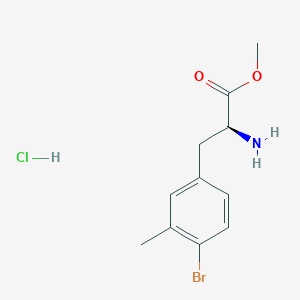
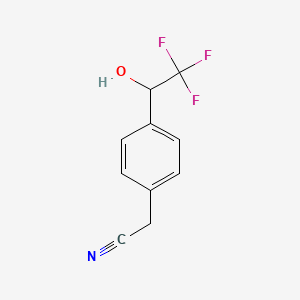
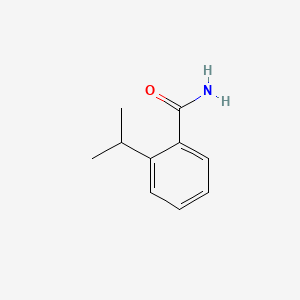
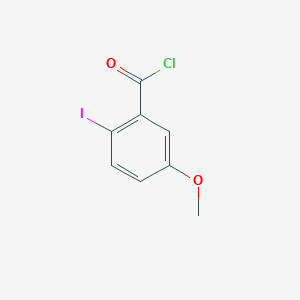
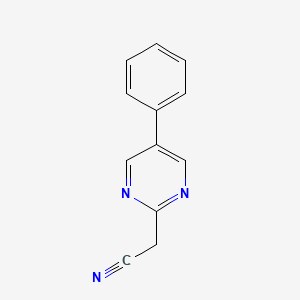

![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)

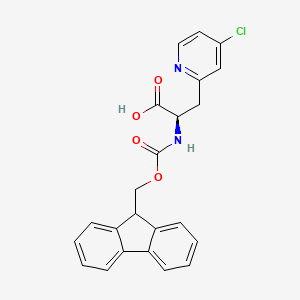


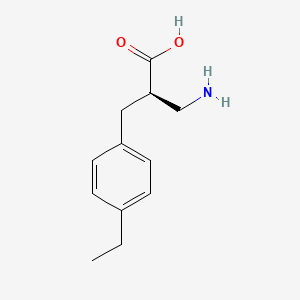
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
